2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 10242-21-4
VCID: VC7855470
InChI: InChI=1S/C8H5F3N2O5/c9-8(10,11)4-18-7-2-1-5(12(14)15)3-6(7)13(16)17/h1-3H,4H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(F)(F)F
Molecular Formula: C8H5F3N2O5
Molecular Weight: 266.13 g/mol

2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene

CAS No.: 10242-21-4

Cat. No.: VC7855470

Molecular Formula: C8H5F3N2O5

Molecular Weight: 266.13 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene - 10242-21-4

Specification

CAS No. 10242-21-4
Molecular Formula C8H5F3N2O5
Molecular Weight 266.13 g/mol
IUPAC Name 2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene
Standard InChI InChI=1S/C8H5F3N2O5/c9-8(10,11)4-18-7-2-1-5(12(14)15)3-6(7)13(16)17/h1-3H,4H2
Standard InChI Key RCEGERQWXLNNCW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(F)(F)F
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular structure of 2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene features a benzene ring with distinct substituents that govern its reactivity. The trifluoroethoxy group (-OCH₂CF₃) at the 1-position introduces strong electron-withdrawing effects via the trifluoromethyl moiety, while the nitro groups (-NO₂) at the 2- and 4-positions further polarize the aromatic system. This arrangement creates a highly electron-deficient ring, facilitating nucleophilic substitution and electrophilic aromatic substitution reactions at specific sites.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₅F₃N₂O₅
Molecular Weight266.13 g/mol
CAS Number10242-21-4
Key Functional GroupsNitro (-NO₂), Trifluoroethoxy (-OCH₂CF₃)

X-ray crystallography and computational studies reveal that the trifluoroethoxy group adopts a conformation perpendicular to the benzene ring, minimizing steric hindrance with adjacent nitro groups. This spatial arrangement enhances stability and influences intermolecular interactions in solid-state structures .

Synthesis and Optimization

Conventional Synthesis Route

The most widely reported synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene with 2,2,2-trifluoroethanol under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) serves as the base, facilitating nucleophilic displacement of the chloride atom. The reaction proceeds under reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Reaction Scheme:

1-Chloro-2,4-dinitrobenzene+CF₃CH₂OHK₂CO₃, DMF, 80°C2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene+HCl\text{1-Chloro-2,4-dinitrobenzene} + \text{CF₃CH₂OH} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene} + \text{HCl}

Table 2: Synthesis Conditions and Yields

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801275–85
NaHTHF60865–70

Yields depend on reaction duration, stoichiometry, and solvent choice. Prolonged heating (>12 hours) may lead to decomposition, while excess trifluoroethanol improves conversion rates .

Advanced Methodologies

Recent advancements utilize transition metal-free conditions for trifluoroethoxylation. For example, potassium 2,2,2-trifluoroethoxide (CF₃CH₂OK), generated in situ from fluoroform (CF₃H) and paraformaldehyde, reacts with halogenated aromatics at room temperature. This method achieves yields up to 88% within 30 minutes, offering a scalable and efficient alternative .

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient benzene ring undergoes nucleophilic substitution at the 3-position (meta to nitro groups). Common nucleophiles include amines, alkoxides, and thiols. For instance, reaction with pyrrolidine in ethanol yields 3-pyrrolidinyl-2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene, a precursor for herbicide development.

Reduction Reactions

Selective reduction of nitro groups is achievable using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄). The 4-nitro group reduces preferentially due to steric shielding of the 2-nitro group by the trifluoroethoxy substituent. This selectivity enables the synthesis of aminonitro derivatives for pharmaceutical intermediates.

Electrophilic Aromatic Substitution

Despite its electron-deficient nature, the compound participates in electrophilic substitution under strong acidic conditions. Nitration with fuming nitric acid introduces a third nitro group at the 5-position, forming 1-(2,2,2-trifluoroethoxy)-2,4,5-trinitrobenzene, an energetic material studied for propellant applications .

Applications in Pharmaceutical and Materials Science

PET Tracer Development

The trifluoroethoxy group’s metabolic stability and fluorine content make it ideal for PET imaging. Radiolabeled analogs, such as [¹¹C]-2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene, are synthesized via nucleophilic substitution with [¹¹C]methyl iodide. These tracers target enzymes and receptors in neurological disorders, demonstrating high blood-brain barrier permeability .

Table 3: Biomedical Applications of Trifluoroethoxy Derivatives

ApplicationTargetBinding Affinity (IC₅₀)
α-Amylase InhibitionDiabetes Management10.60 ± 0.16 μg/mL
PET ImagingNeurological Receptors<1 nM

Agrochemical Intermediates

The compound serves as a key intermediate in synthesizing herbicides and insecticides. Functionalization at the 3-position with heterocyclic amines enhances herbicidal activity against broadleaf weeds. Field trials show efficacy at application rates of 50–100 g/ha, comparable to commercial products like atrazine.

Future Research Directions

  • Mechanistic Studies: Elucidating the role of trifluoroethoxy groups in stabilizing transition states during nucleophilic substitution.

  • Green Chemistry: Developing solvent-free or aqueous-phase synthesis routes to reduce environmental impact.

  • Polymer Chemistry: Incorporating the compound into high-performance polymers for flame-retardant materials .

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